molecular formula C15H10N2O B502738 GTP 14564 CAS No. 34823-86-4

GTP 14564

货号: B502738
CAS 编号: 34823-86-4
分子量: 234.25 g/mol
InChI 键: DZQLVVLATXPWBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GTP 14564 is a tricyclic compound known for its unique structure and significant biological activities. It is a cell-permeable, reversible, and ATP-competitive inhibitor of class III receptor tyrosine kinases

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GTP 14564 typically involves the following steps:

Industrial Production Methods

化学反应分析

Types of Reactions

GTP 14564 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学研究应用

Selective Cytotoxicity

Research indicates that GTP 14564 selectively inhibits the growth of AML cells that express ITD-FLT3. In vitro studies demonstrated that this compound induces apoptosis in these cells at concentrations as low as 1 µM. The compound's mechanism involves the inhibition of STAT5 activation pathways that are aberrantly activated in ITD-FLT3-positive leukemia cells .

Inhibition of mTOR Signaling

Further investigations have shown that this compound affects mTOR signaling pathways in AML cells. Specifically, it has been observed to downregulate anti-apoptotic proteins involved in both extrinsic and intrinsic apoptotic pathways . Studies indicated that treatment with this compound resulted in decreased phosphorylation of mTOR signaling proteins such as p70S6K and rpS6 in FLT3-mutated AML cell lines (MV4-11 and MOLM13), correlating with reduced cell proliferation and increased cell death .

Potential Therapeutic Applications

This compound's selective inhibition of receptor tyrosine kinases presents several therapeutic avenues:

  • Combination Therapies : Due to its mechanism of action, this compound is a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing off-target effects.
  • Hematological Disorders : The compound's influence on hepcidin expression suggests potential applications beyond oncology, possibly addressing conditions associated with dysregulated iron metabolism .

Study on Cytotoxic Mechanisms

A pivotal study identified this compound as a specific kinase inhibitor for ITD-FLT3 and demonstrated its selective cytotoxicity against AML cells. The findings revealed that while both wild-type FLT3 and ITD-FLT3 were inhibited by this compound, the signaling pathways utilized for proliferation differed significantly between these two forms .

mTOR Pathway Analysis

Another significant study evaluated the effects of this compound on mTOR signaling within AML cells. Results indicated that treatment led to a concentration-dependent decrease in key mTOR signaling proteins and highlighted the potential for synergistic effects when used alongside other inhibitors like rapamycin .

Summary Table of Key Features

Compound Name Class IC50 (µM) Unique Features
This compoundReceptor Tyrosine Kinase Inhibitor0.3 (c-Fms, c-Kit), 1 (PDGFRβ)Selectively targets FLT3 mutations; induces apoptosis in AML cells
AG1296Receptor Tyrosine Kinase InhibitorNot specifiedInhibits growth factor receptor signaling
AS252424Receptor Tyrosine Kinase InhibitorNot specifiedTargets multiple kinases involved in cancer
SU6668Receptor Tyrosine Kinase InhibitorNot specifiedKnown for anti-angiogenic properties

作用机制

GTP 14564 exerts its effects by inhibiting class III receptor tyrosine kinases. It competes with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular processes such as proliferation and survival, which are critical in cancer cells .

相似化合物的比较

Similar Compounds

    1-Phenyl-3-H-8-oxa-2,3-diaza-cyclopenta[a]inden: Another name for GTP 14564.

    Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents.

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

Uniqueness

This compound is unique due to its tricyclic structure, which combines both benzofuran and pyrazole moieties. This structure contributes to its potent and specific inhibitory activity against class III receptor tyrosine kinases, distinguishing it from other compounds with similar cores .

生物活性

GTP 14564, also known as 1-Phenyl-3-H-8-oxa-2,3-diaza-cyclopenta[a]inden or 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, is a potent inhibitor of class III receptor tyrosine kinases, particularly targeting the Fms-like tyrosine kinase 3 (FLT3). This compound has garnered attention for its potential therapeutic applications in hematological malignancies, especially acute myeloid leukemia (AML), where FLT3 mutations are prevalent.

This compound functions primarily as a reversible and ATP-competitive inhibitor of FLT3. It binds to the ATP-binding site of the kinase, effectively inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of proliferative signals associated with cancer cell growth. Notably, this compound has demonstrated selective cytotoxicity against leukemia cells harboring constitutively active ITD-FLT3 mutations while requiring significantly higher concentrations to affect wild-type FLT3 .

The biochemical properties of this compound reveal its specificity and potency:

Property Value
Molecular FormulaC₁₅H₁₀N₂O
Molecular Weight234.25 g/mol
IC₅₀ (for c-fms, c-kit)300 nM
IC₅₀ (for wild-type FLT3)~1 µM
IC₅₀ (for ITD-FLT3)~1 µM
SolubilitySoluble in DMSO

Cellular Effects

In laboratory studies, this compound has shown significant effects on leukemia cell lines:

  • Cytotoxicity : this compound exhibits selective cytotoxicity towards Ba/F3 cells expressing ITD-FLT3 at a concentration of 1 µM. In contrast, a concentration approximately 30 times higher is necessary to inhibit the growth of Ba/F3 cells expressing wild-type FLT3.
  • Signal Pathway Inhibition : The compound inhibits STAT5 activation, which is crucial for growth signaling in ITD-FLT3-positive cells. Conversely, wild-type FLT3 primarily utilizes the MAPK pathway for signaling .

Pharmacokinetics and Stability

This compound demonstrates favorable pharmacokinetic properties:

  • Cell Membrane Permeability : The compound can cross cell membranes effectively to reach intracellular targets.
  • Stability : It remains stable under various storage conditions; it can be stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months.

Case Studies and Research Findings

A study by Murata et al. (2003) highlighted the selective mechanism of this compound in leukemia cells. The research indicated that:

  • ITD Mutations : The presence of internal tandem duplications in FLT3 significantly increases sensitivity to this compound due to aberrant STAT5 activation.
  • Therapeutic Potential : The findings suggest that targeting FLT3 with this compound could provide a promising strategy for treating AML patients with specific mutations .

属性

IUPAC Name

3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQLVVLATXPWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188363
Record name GTP 14564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34823-86-4
Record name GTP 14564
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034823864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GTP 14564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GTP 14564
Reactant of Route 2
Reactant of Route 2
GTP 14564
Reactant of Route 3
Reactant of Route 3
GTP 14564
Reactant of Route 4
Reactant of Route 4
GTP 14564
Reactant of Route 5
Reactant of Route 5
GTP 14564
Reactant of Route 6
Reactant of Route 6
GTP 14564
Customer
Q & A

Q1: What is the structural characterization of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole?

A: While the provided research papers [, ] primarily focus on the biological activity of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole (GTP-14564), one paper [] details the synthesis and crystal structure of a closely related compound: 6-chloro-1-((6-chloropyridin-3-yl)methyl)-3-phenyl-1H-benzofuro[3,2-c]pyrazole (5). This derivative shares the core structure of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, offering insights into its potential molecular features. The crystal structure analysis reveals a triclinic system with space group P1. [] Further research exploring the specific structural characteristics of GTP-14564 itself, including spectroscopic data, would be valuable.

Q2: What are the potential implications of the observed structure-activity relationship for 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives in anti-tumor drug development?

A: The research highlights the importance of specific structural features in influencing the anti-tumor activity of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives. For instance, the presence of chlorine atoms in the 6-chloro-1-((6-chloropyridin-3-yl)methyl)-3-phenyl-1H-benzofuro[3,2-c]pyrazole derivative contributes to C-Cl···π interactions and π···π stacking, which may play a role in its observed antitumor activity against MCF-7 and A549 cell lines. [] Further investigation into the structure-activity relationship (SAR) of this compound class, focusing on modifications to the core structure and substituents, could lead to the development of more potent and selective anti-cancer agents. Understanding how structural variations impact target binding, cellular activity, and pharmacological properties is crucial for optimizing this compound class for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。